molecular formula C44H42F2N8O6 B12382569 5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Cat. No.: B12382569
M. Wt: 816.8 g/mol
InChI Key: OCWNROZULZWRQM-NWDJCJOJSA-N
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Description

The compound “5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione” is a complex organic molecule that features multiple functional groups, including piperidine, benzimidazole, oxazole, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzimidazole and oxazole rings: These heterocyclic structures can be synthesized through condensation reactions involving diamines and carboxylic acids or their derivatives.

    Assembly of the final structure: This involves coupling reactions, such as amide bond formation, to link the various subunits together.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts can enhance reaction rates and selectivity.

    Optimization of temperature and pressure: Reaction conditions are carefully controlled to ensure efficient synthesis.

    Purification techniques: Methods such as chromatography and crystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, often used to modify the oxidation state of the molecule.

    Substitution: Replacement of one functional group with another, which can be used to introduce new properties or functionalities.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of diseases.

    Industry: As a precursor for the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms may include:

    Binding to receptors: The compound may interact with specific receptors on cell surfaces, modulating their activity.

    Inhibition of enzymes: The compound may inhibit the activity of enzymes involved in disease processes.

    Modulation of signaling pathways: The compound may affect intracellular signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione: This compound shares structural similarities with other piperidine and benzimidazole derivatives.

Uniqueness

    Structural complexity: The presence of multiple functional groups and heterocyclic rings makes this compound unique.

    Potential biological activity: The specific arrangement of functional groups may confer unique biological properties, making it a valuable target for research.

Properties

Molecular Formula

C44H42F2N8O6

Molecular Weight

816.8 g/mol

IUPAC Name

5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C44H42F2N8O6/c1-23-40(24(2)60-49-23)25-6-11-35-34(18-25)47-41(36-4-3-5-39(56)52(36)28-8-10-32(45)33(46)20-28)53(35)26-14-16-50(17-15-26)29-21-51(22-29)27-7-9-30-31(19-27)44(59)54(43(30)58)37-12-13-38(55)48-42(37)57/h6-11,18-20,26,29,36-37H,3-5,12-17,21-22H2,1-2H3,(H,48,55,57)/t36-,37?/m0/s1

InChI Key

OCWNROZULZWRQM-NWDJCJOJSA-N

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCN(CC6)C7CN(C7)C8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=O)NC1=O

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCN(CC6)C7CN(C7)C8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=O)NC1=O

Origin of Product

United States

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